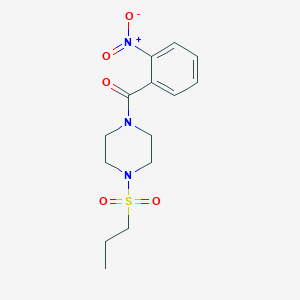

1-(2-nitrobenzoyl)-4-(propylsulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

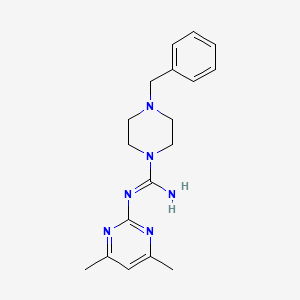

The synthesis of piperazine derivatives, including those related to "1-(2-nitrobenzoyl)-4-(propylsulfonyl)piperazine," involves connection reactions of thiadiazol with N-substituted piperazines. Optimal conditions for these syntheses have been identified, affecting the yield and efficiency of the process. These procedures have been crucial in developing compounds with potential antibacterial activities (Wu Qi, 2014).

Molecular Structure Analysis

Crystal structure analysis reveals that compounds closely related to "this compound" exhibit specific conformations and arrangements in their crystalline forms. These studies provide insights into the molecular interactions and stability of such compounds, aiding in the understanding of their chemical behaviors (N. G. Deniz & C. Ibiş, 2009).

Chemical Reactions and Properties

Research into piperazine derivatives shows their involvement in various chemical reactions, leading to the formation of compounds with significant antibacterial and anti-inflammatory activities. These reactions are critical for the functionalization and enhancement of the biological activities of these molecules (Aejaz Ahmed, K. Molvi, & G. J. Khan, 2017).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

- Synthesis and Antibacterial Activities : Novel piperazine derivatives exhibit significant antibacterial activities, highlighting their potential as antimicrobial agents. For example, certain derivatives demonstrated effective antibacterial properties against various pathogens, indicating their applicability in the development of new antibiotics (Wu Qi, 2014).

- Antimicrobial and Antifungal Agents : Piperazine derivatives, synthesized through various chemical reactions, have been found to exhibit significant antimicrobial and antifungal properties. These compounds were tested against a range of bacterial and fungal strains, showing promising results as potential agents for treating infections (Suryavanshi & Rathore, 2017).

Pharmaceutical Intermediate Applications

- Pharmaceutical Intermediate Synthesis : Piperazine derivatives like 1-(2,3-dichlorophenyl)piperazine serve as crucial intermediates in pharmaceutical synthesis. The methods and factors influencing their production have been extensively studied, showcasing their importance in drug development (Z. Quan, 2006).

Anti-HIV and Anti-Viral Activities

- Anti-HIV Activity : Piperazine derivatives have been evaluated for their potential in treating HIV. For instance, certain nitroimidazole derivatives with piperazine components exhibited in vitro anti-HIV activity, pointing to their possible use in HIV therapy (Al-Masoudi et al., 2007).

Bioorthogonal Labeling and Chemical Analysis

- Characterization and Bioorthogonal Labeling : Piperazine derivatives are useful in bioorthogonal labeling due to their unique structural characteristics. Their synthesis, characterization, and potential applications in labeling biological molecules have been explored (Mamat et al., 2016).

Antitubercular and Anti-Leishmaniasis Applications

- Antitubercular and Anti-Leishmaniasis Drugs : Piperazine derivatives have shown effectiveness against diseases like tuberculosis and leishmaniasis. Research into benzothiazinone derivatives with piperazine moieties has led to the development of potential drug candidates for these conditions (Thompson et al., 2016).

Miscellaneous Applications

- Mitochondria-Targeted Probes : Piperazine-based compounds have been used to develop fluorescent probes for biological applications, such as detecting hydrogen sulfide in mitochondria. These probes have shown promising results in biological imaging and research (Pak et al., 2016).

- Synthetic Methodologies : Various novel synthetic methodologies for creating piperazine derivatives have been explored, contributing to advancements in chemical synthesis and drug development (Gueret et al., 2020).

Propiedades

IUPAC Name |

(2-nitrophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-2-11-23(21,22)16-9-7-15(8-10-16)14(18)12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCANNRAATUZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5502218.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)